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molecular formula C11H8N2O2 B8392344 5-Nitro-2-vinylquinoline

5-Nitro-2-vinylquinoline

Cat. No. B8392344
M. Wt: 200.19 g/mol
InChI Key: JYYDVCMSWBKAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329753B2

Procedure details

5.06 g (24.5 mmol) of 2-chloro-5-nitroquinoline, 1.26 g (4.9 mmol) of triphenylphosphine and 8.0 g (25.2 mmol) of tri-n-butylvinyltin are dissolved in 60 ml of toluene. After adding 2.75 g (2.5 mmol) of tris(dibenzylidenacetone)dipalladium, the reaction mixture is allowed to reflux for 20 hours. Then, it is filtered on Celite and washed with ethyl acetate. The filtrate is mixed with saturated ammonium chloride solution. It is extracted with ethyl acetate, and the combined organic phases are dried on sodium sulfate. After the solvent is removed in a vacuum and after subsequent chromatography on silica gel with hexane-ethyl acetate (5-20%), 3.05 g (62% of theory) of the product is obtained.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris(dibenzylidenacetone)dipalladium
Quantity
2.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-:14])=[O:13])[N:3]=1.[C:15]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:16]=1.C(C([Sn])=C(CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[N+:12]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([CH:15]=[CH2:16])=[N:3]2)([O-:14])=[O:13] |^1:35|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
ClC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
tris(dibenzylidenacetone)dipalladium
Quantity
2.75 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
Then, it is filtered on Celite
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate is mixed with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
after subsequent chromatography on silica gel with hexane-ethyl acetate (5-20%), 3.05 g (62% of theory) of the product is obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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